![molecular formula C13H14N2O3 B2526392 1-[(4-乙酰基苯胺基)甲基]吡咯烷-2,5-二酮 CAS No. 63191-63-9](/img/structure/B2526392.png)
1-[(4-乙酰基苯胺基)甲基]吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and drug discovery .
科学研究应用
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
Mode of Action
1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by 1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione affects the carbon dioxide hydration and bicarbonate dehydration reactions in the body. These reactions are part of the larger carbon dioxide transport pathway, which is crucial for respiration and pH regulation .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, and it enhances the three-dimensional coverage of the molecule . These properties could potentially influence the compound’s bioavailability.
Result of Action
The result of the action of 1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione is the inhibition of carbonic anhydrase isoenzymes, which can lead to a decrease in the rate of carbon dioxide hydration and bicarbonate dehydration reactions . This can potentially affect various physiological processes, including respiration and pH regulation.
生化分析
Biochemical Properties
It is known that pyrrolidine-2,5-dione, a core structure of this compound, is a versatile scaffold that has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases, making this compound potentially significant in biochemical reactions .
Molecular Mechanism
It is known that pyrrolidine-2,5-dione derivatives have shown inhibitory activity on certain enzymes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione typically involves the reaction of 4-acetylphenylamine with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolidine-2,5-diones .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the acetylphenyl group.
N-Phenylpyrrolidine-2,5-dione: Another analog with a phenyl group instead of the acetylphenyl group.
Uniqueness
1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione stands out due to the presence of the acetylphenyl group, which enhances its biological activity and specificity. This structural modification allows for better interaction with molecular targets, making it more effective in certain applications compared to its analogs .
属性
IUPAC Name |
1-[(4-acetylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)10-2-4-11(5-3-10)14-8-15-12(17)6-7-13(15)18/h2-5,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRMGUOFBKUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
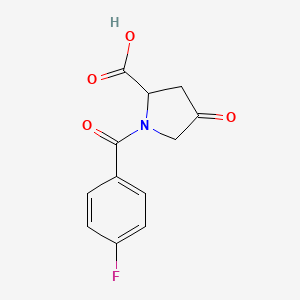
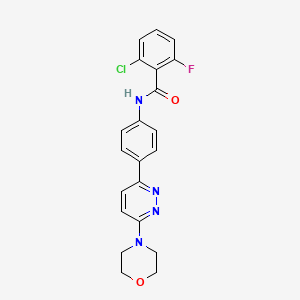
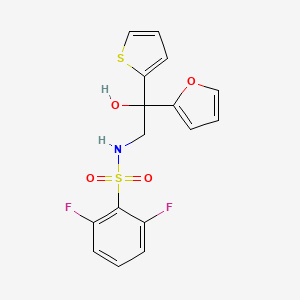
![[4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2526312.png)

![4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile](/img/structure/B2526316.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)
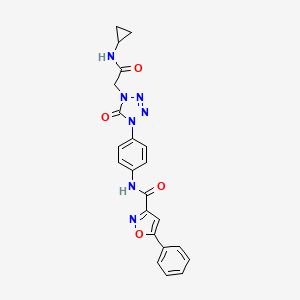
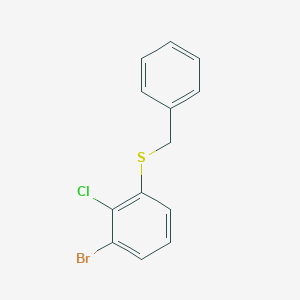
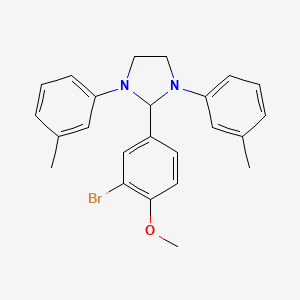
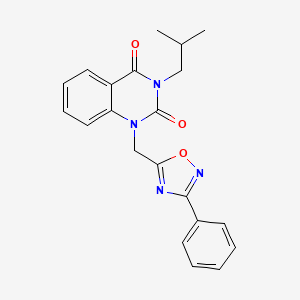
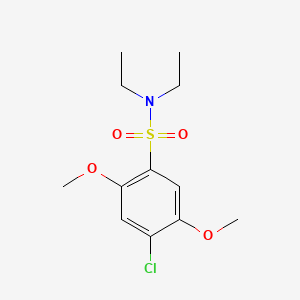
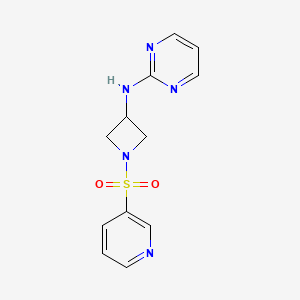
![N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)
